molecular formula C15H13N5O4S B11024747 methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11024747
M. Wt: 359.4 g/mol
InChI Key: MQFYJPSFKMAIII-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines a benzotriazine ring, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzotriazine intermediate, which is then coupled with a thiazole derivative. The final step involves esterification to introduce the methyl carboxylate group.

    Preparation of Benzotriazine Intermediate: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions to form the benzotriazine ring.

    Coupling with Thiazole Derivative: The benzotriazine intermediate is then reacted with a thiazole derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzotriazine ring can be reduced to form dihydro derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Hydrolysis using aqueous sodium hydroxide (NaOH) or acidic conditions with hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones of the thiazole ring.

    Reduction: Dihydro derivatives of the benzotriazine ring.

    Substitution: Carboxylic acid derivatives from ester hydrolysis.

Scientific Research Applications

Methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzotriazine and thiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzotriazine and thiazole rings in a single molecule allows for diverse interactions and applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H13N5O4S

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H13N5O4S/c1-8-12(14(23)24-2)25-15(16-8)17-11(21)7-20-13(22)9-5-3-4-6-10(9)18-19-20/h3-6H,7H2,1-2H3,(H,16,17,21)

InChI Key

MQFYJPSFKMAIII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)OC

Origin of Product

United States

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